molecular formula C17H13ClN2O2S2 B4679519 N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4679519
M. Wt: 376.9 g/mol
InChI Key: YBOOCHSXKCTJNR-UHFFFAOYSA-N
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Description

N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 5-chloro-1,3-benzothiazole through the cyclization of 2-chloroaniline with carbon disulfide and sulfur.

    Thioether Formation: The benzothiazole intermediate is then reacted with a suitable thiol reagent to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-acetylphenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: shares structural similarities with other benzothiazole derivatives and acetamide compounds.

Uniqueness

    Structural Features: The combination of benzothiazole and acetamide moieties imparts unique chemical and biological properties to the compound.

    Biological Activity: Its specific substitution pattern may result in distinct biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of N1-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-10(21)11-2-5-13(6-3-11)19-16(22)9-23-17-20-14-8-12(18)4-7-15(14)24-17/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOOCHSXKCTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
N~1~-(4-ACETYLPHENYL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

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